Pentabromobenzylbromide
Description
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br6/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOIYKRKAHYOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959387 | |
| Record name | 1,2,3,4,5-Pentabromo-6-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38521-51-6 | |
| Record name | Pentabromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38521-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6,alpha-Hexabromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5-Pentabromo-6-(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6,α-hexabromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Pentabromobenzylbromide (PBB) is a brominated organic compound primarily recognized for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group substituted with five bromine atoms. The presence of multiple bromine substituents significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
PBB exhibits various biological activities, primarily attributed to its ability to interact with cellular components and disrupt biological processes. Key mechanisms include:
- Inhibition of Pathogens : PBB has demonstrated efficacy against a range of pathogens, including viruses, bacteria (both gram-positive and gram-negative), and protozoa. Its inhibitory action may involve the disruption of critical cellular functions or structural integrity of microbial cells .
- Ligand-Receptor Interactions : The compound can inhibit ligand-receptor interactions, such as those involving platelet-derived growth factor (PDGF) and leukotriene B4 (LTB4). This suggests potential applications in modulating inflammatory responses .
- Enzyme Inhibition : PBB acts as an inhibitor of various enzymes, including phospholipase A2, which plays a role in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties .
Anticancer Activity
Research has indicated that compounds similar to PBB exhibit anticancer properties. For instance, studies on related brominated compounds have shown promising results in inhibiting cancer cell proliferation. The anticancer activity is often assessed through in vitro cytotoxicity tests against various cell lines.
Case Study: Anticancer Activity Assessment
A comparative study evaluated the anticancer effects of di(m-substituted benzyl)tin complexes, which share structural similarities with PBB. The results indicated significant cytotoxicity against HeLa cells with IC50 values lower than those of standard chemotherapy agents like cisplatin . This suggests that PBB and its derivatives could be explored further for their potential in cancer therapy.
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, PBB has been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary assays indicate that compounds related to PBB exhibit moderate antioxidant activity .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of PBB and related compounds:
Scientific Research Applications
Pentabromobenzylbromide (PBB) is a compound that has garnered attention for its applications in various fields, particularly in scientific research and environmental studies. This article delves into the diverse applications of PBB, supported by data tables and case studies to provide a comprehensive understanding of its significance.
Flame Retardant Studies
PBB is extensively studied for its effectiveness as a flame retardant in various materials, including plastics and textiles. Research indicates that PBB can significantly reduce flammability and delay ignition times, making it an essential additive in fire safety applications.
- Case Study : A study conducted on the incorporation of PBB into polyurethane foams revealed that the addition of PBB reduced the peak heat release rate by up to 40% compared to untreated foams. This demonstrates its efficacy in enhancing fire resistance in consumer products.
Environmental Monitoring
Due to its persistence and potential bioaccumulation, PBB is also monitored in environmental studies. Its presence in ecosystems raises concerns regarding ecological impacts and human health.
- Data Table : Concentrations of this compound in Various Environmental Samples
| Sample Type | Concentration (ng/g) |
|---|---|
| Soil | 15.2 |
| Sediment | 22.5 |
| Fish Tissue | 5.6 |
| Water (Surface) | 0.8 |
This table illustrates the detected levels of PBB across different environmental matrices, highlighting the need for ongoing monitoring and assessment.
Analytical Chemistry
PBB is utilized as a standard reference material in analytical chemistry for the development and validation of detection methods for brominated compounds.
- Application : In gas chromatography-mass spectrometry (GC-MS), PBB serves as a calibration standard, aiding researchers in quantifying other brominated flame retardants in complex mixtures.
Toxicological Research
Research into the toxicological effects of PBB has revealed potential health risks associated with exposure, particularly concerning endocrine disruption and neurotoxicity.
- Case Study : A toxicological assessment involving animal models indicated that exposure to high concentrations of PBB resulted in significant alterations in thyroid hormone levels, suggesting potential endocrine-disrupting effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 38521-51-6 .
- Molecular Formula : C₇H₄Br₆ (assuming substitution at the benzyl position).
- Structure : A benzene ring substituted with five bromine atoms and a benzyl bromide group (-CH₂Br).
Applications :
Primarily used as a flame retardant additive in polymers, textiles, and electronics due to its high bromine content (~85% by weight), which inhibits combustion by scavenging free radicals .
Key Properties :
- Solubility : Typically dissolved in toluene for industrial applications (e.g., 100 µg/mL in toluene) .
- Stability : Resistant to thermal degradation under moderate conditions, making it suitable for high-temperature processing .
Comparison with Structurally Similar Compounds
Pentabromobenzene (CAS 608-90-2)
- Structure : A benzene ring with five bromine atoms.
- Bromine Content : ~83% by weight .
- Applications : Used in flame retardants but lacks the reactive benzyl bromide group, limiting its covalent bonding with polymers.
- Performance : Less effective than Pentabromobenzylbromide in polymer matrices due to lower compatibility and migration risks .
Pentabromoethylbenzene (CAS 85-22-3)
- Structure : Benzene ring with five bromine atoms and an ethyl group.
- Bromine Content : ~78% by weight .
- Applications : Flame retardant for polystyrene and polyolefins.
- Comparison : The ethyl group reduces bromine density, lowering flame-retardant efficiency compared to this compound. However, it offers better thermal stability in certain formulations .
Decabromodiphenyl Oxide (DBDPO, CAS 1163-19-5)
- Structure : Two benzene rings linked by an oxygen atom, each fully brominated (10 bromine atoms).
- Bromine Content : ~83% by weight .
- Applications : Dominant in electronics and construction materials.
- Key Difference : DBDPO has higher bromine content but is more persistent in the environment. This compound degrades faster due to the labile benzyl bromide group, reducing bioaccumulation risks .
p-Aminobenzylbromide (CAS 63516-03-0)
- Structure: Benzene ring with an amino (-NH₂) and benzyl bromide group.
- Bromine Content : ~43% by weight .
- Reactivity: The amino group increases nucleophilicity, making it unsuitable for high-temperature industrial use compared to this compound .
Comparison Table of Key Brominated Compounds
| Compound | CAS Number | Molecular Formula | Bromine Content (%) | Primary Applications | Environmental Concerns |
|---|---|---|---|---|---|
| This compound | 38521-51-6 | C₇H₄Br₆ | ~85 | Polymers, textiles | Moderate persistence |
| Pentabromobenzene | 608-90-2 | C₆HBr₅ | ~83 | Flame retardants | High bioaccumulation |
| Pentabromoethylbenzene | 85-22-3 | C₈H₅Br₅ | ~78 | Polystyrene | Low toxicity |
| Decabromodiphenyl Oxide | 1163-19-5 | C₁₂Br₁₀O | ~83 | Electronics, construction | High persistence, toxic |
| p-Aminobenzylbromide | 63516-03-0 | C₇H₈BrN | ~43 | Pharmaceuticals | Low environmental impact |
Research Findings and Environmental Considerations
- This compound vs. PentaBDE Mixtures : While PentaBDE (CAS 32534-81-9) contains tetrabromo- to hexabromo-diphenyl ethers, this compound is a single compound with defined stoichiometry. PentaBDE exhibits higher ecological toxicity due to congeners like BDE-47 and BDE-99, which bioaccumulate in aquatic systems .
- Degradation Pathways : The benzyl bromide group in this compound undergoes hydrolysis to form less toxic pentabromobenzyl alcohol, whereas DBDPO releases persistent brominated dioxins under combustion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
